molecular formula C13H14FNO2 B2378741 (4-Fluoro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone CAS No. 2411287-56-2

(4-Fluoro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone

Cat. No.: B2378741
CAS No.: 2411287-56-2
M. Wt: 235.258
InChI Key: SKRPVYRFNZKIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidine ring substituted with a phenyl group and a fluorine atom, along with an oxirane (epoxide) ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-2-phenylpyrrolidine with an epoxide precursor under controlled conditions. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that are easily recoverable and recyclable is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is explored for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development studies.

Industry

Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its reactivity and functional groups make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, while the fluorine atom can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone
  • (4-Chloro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone
  • (4-Bromo-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone

Uniqueness

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-fluoro-2-phenylpyrrolidin-1-yl)-(oxiran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c14-10-6-11(9-4-2-1-3-5-9)15(7-10)13(16)12-8-17-12/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRPVYRFNZKIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C2=CC=CC=C2)C(=O)C3CO3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.